molecular formula C12H18N2O3S B4465686 N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4465686
M. Wt: 270.35 g/mol
InChI Key: CIHAZNDZTTZHKN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethylphenyl group and a methylsulfonyl group attached to the acetamide moiety

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-5-6-11(10(2)7-9)13-12(15)8-14(3)18(4,16)17/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHAZNDZTTZHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the reaction of 2,4-dimethylphenylamine with a suitable acylating agent, such as chloroacetyl chloride, in the presence of a base like triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to introduce the methylsulfonyl group. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and applications.

    N-(2,4-dimethylphenyl)-2-aminoacetamide: Contains an amino group instead of the methylsulfonyl group, leading to different chemical properties.

    N-(2,4-dimethylphenyl)-2-[methylsulfonyl]acetamide: Similar structure but without the additional methyl group on the sulfonyl moiety.

Uniqueness

N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the 2,4-dimethylphenyl group and the methylsulfonyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

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